
Tizoxanide glucuronide,sodium salt
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Overview
Description
Tizoxanide Glucuronide Sodium Salt is a metabolite of tizoxanide, which is itself an active metabolite of the antiparasitic agent nitazoxanide. This compound is formed through the glucuronidation process, where glucuronic acid is added to tizoxanide. Tizoxanide Glucuronide Sodium Salt has a molecular formula of C16H14N3O10S.Na and a molecular weight of 463.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tizoxanide Glucuronide Sodium Salt involves the glucuronidation of tizoxanide. This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase, which transfers glucuronic acid from uridine diphosphate to tizoxanide . The reaction typically occurs in the liver and intestines of humans and other animals .
Industrial Production Methods
Industrial production of Tizoxanide Glucuronide Sodium Salt involves the use of recombinant human UDP-glucuronosyltransferase enzymes to catalyze the glucuronidation of tizoxanide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tizoxanide Glucuronide Sodium Salt primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to tizoxanide, resulting in the formation of Tizoxanide Glucuronide Sodium Salt .
Common Reagents and Conditions
The glucuronidation reaction requires uridine diphosphate-glucuronic acid as the glucuronic acid donor and uridine diphosphate-glucuronosyltransferase as the catalyst . The reaction is typically carried out in aqueous conditions at physiological pH and temperature .
Major Products Formed
The major product formed from the glucuronidation of tizoxanide is Tizoxanide Glucuronide Sodium Salt .
Scientific Research Applications
Tizoxanide Glucuronide Sodium Salt has several scientific research applications:
Mechanism of Action
Tizoxanide Glucuronide Sodium Salt exerts its effects by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase cycle in anaerobic microbes. This disruption of energy metabolism leads to the death of the microbes . The compound also induces lesions in cell membranes and depolarizes mitochondrial membranes in parasitic protozoa .
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: The parent compound of tizoxanide, used as an antiparasitic and antiviral agent.
Tizoxanide: The active metabolite of nitazoxanide, which is further metabolized to Tizoxanide Glucuronide Sodium Salt.
Uniqueness
Tizoxanide Glucuronide Sodium Salt is unique in its role as a major metabolite of tizoxanide, contributing to the overall antiparasitic and antiviral activity of nitazoxanide. Its formation through glucuronidation also highlights the importance of metabolic processes in drug action and elimination .
Biological Activity
Tizoxanide glucuronide sodium salt is a significant metabolite of nitazoxanide, an established antiparasitic and antiviral agent. This article delves into the biological activity of tizoxanide glucuronide sodium salt, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Tizoxanide glucuronide sodium salt is characterized by its chemical formula C16H14N3O10S and a molecular weight of 463.35 g/mol. The compound is a sodium salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications. Its structure features a glucuronide moiety, indicating that it is a glycosylated form of tizoxanide, contributing to its pharmacological properties and metabolic stability.
The primary mechanism of action for tizoxanide glucuronide sodium salt involves the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle in anaerobic microbes. This disruption in energy metabolism leads to microbial death, which is crucial for its antiparasitic and antiviral effects.
Antiviral Properties
Tizoxanide and its glucuronidated form have demonstrated significant antiviral activity. In studies involving Zika virus (ZIKV), tizoxanide completely abolished ZIKV proliferation at concentrations as low as 10 μM in vitro. Both tizoxanide and nitazoxanide inhibited ZIKV replication by targeting post-viral entry steps, suggesting their potential as therapeutic agents against viral infections .
Antiparasitic Effects
Tizoxanide glucuronide sodium salt retains potent antiparasitic properties, particularly against protozoan parasites such as Cryptosporidium parvum. Research indicates that it affects parasite development at concentrations as low as 2.2 μg/ml, showcasing its efficacy in combating parasitic infections.
Comparative Analysis with Related Compounds
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Nitazoxanide | C12H15N3O5S | Broad-spectrum activity against various pathogens |
Tizoxanide O-b-D-glucuronide | C16H14N3O10S | Glycosylated form with enhanced solubility |
Metronidazole Glucuronide | C6H9ClN4O3 | Antiprotozoal agent with different mechanism |
Sulfadiazine Glucuronide | C10H10N4O2S | Sulfonamide antibiotic with similar metabolic pathways |
Case Studies and Research Findings
- Zika Virus Inhibition : A study demonstrated that both nitazoxanide and tizoxanide effectively inhibited ZIKV proliferation in Vero cells with no observed cytotoxicity at tested concentrations. The drugs were found to inhibit intracellular ZIKV RNA production in a dose-dependent manner .
- Antimycobacterial Activity : Tizoxanide and tizoxanide glucuronide were evaluated for their activity against Mycobacterium tuberculosis. Results indicated that effective concentrations required for inhibition were significantly higher in whole blood cultures compared to standard conditions, highlighting the impact of protein binding on drug efficacy .
- Pharmacokinetics : The pharmacokinetic profile of tizoxanide and its glucuronidated form shows comparable peak plasma concentrations (Cmax) after oral administration, indicating that both forms are bioavailable at therapeutic levels necessary for antiviral activity .
Properties
Molecular Formula |
C16H14N3NaO10S |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15?;/m0./s1 |
InChI Key |
HJXNHPDNJXKILF-YJYGSKBTSA-M |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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